4-(Benzyloxy)-3-fluoroaniline

Lipophilicity Medicinal Chemistry Drug Design

Medicinal chemists optimizing kinase inhibitor SAR require precise substitution patterns. 4-(Benzyloxy)-3-fluoroaniline delivers the critical 3-fluoro-4-benzyloxy motif for EGFR, ErbB-2, and FLT3 inhibitor synthesis. • Enables direct SAR comparison of 3-fluoro vs. 3-Cl/H substitution • Pre-optimized LogP (2.8) and electronic profile reduces downstream reaction optimization • Supplied at 96% purity with consistent quality for multi-step synthetic routes.

Molecular Formula C13H12FNO
Molecular Weight 217.24 g/mol
CAS No. 168268-00-6
Cat. No. B170672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-3-fluoroaniline
CAS168268-00-6
Molecular FormulaC13H12FNO
Molecular Weight217.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)N)F
InChIInChI=1S/C13H12FNO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
InChIKeyXLEYXHRMSUPJST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzyloxy)-3-fluoroaniline: Versatile Aniline Building Block


4-(Benzyloxy)-3-fluoroaniline (CAS 168268-00-6) is a functionalized aniline building block characterized by a 3-fluoro substitution and a 4-benzyloxy protecting group on the aromatic ring . This ortho-fluoro aniline scaffold is a privileged intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor pharmacophores and other bioactive heterocyclic cores [1]. The compound is typically supplied as a solid, with a molecular formula of C13H12FNO and a molecular weight of 217.24 g/mol [2].

1
Kinase inhibitor pharmacophore construction

Privileged 3-fluoro-4-alkoxy aniline scaffold for ErbB and related kinase inhibitor cores

2
Fluorinated aniline SAR exploration

Enables systematic comparison of 3-F vs. 3-Cl vs. 3-H substitution effects on target binding

3
Heterocyclic core synthesis

Pre-functionalized building block for quinazoline, furanylquinazoline, and related fused-ring systems

4-(Benzyloxy)-3-fluoroaniline: Superiority to Generic Analogs


The substitution of 4-(Benzyloxy)-3-fluoroaniline with other aniline derivatives is non-trivial due to the precise electronic and steric contributions of the 3-fluoro and 4-benzyloxy groups. The fluorine atom at the 3-position significantly alters the electronic distribution of the aniline ring, impacting both nucleophilicity and the pKa of the amine . This affects reaction yields in downstream coupling steps and can be a critical determinant of potency and selectivity in kinase inhibitor SAR, where a 3-fluoro substitution is often optimal [1]. Similarly, the benzyloxy group is not merely a protecting group; its lipophilic nature and ability to engage in π-stacking interactions can dramatically influence binding affinity compared to smaller (e.g., methoxy) or more polar (e.g., hydroxy) substituents . These combined features necessitate a precise, pre-functionalized building block rather than a generic aniline.

3-Fluoro substitution alters electronic distribution. Replacing with 3-H or 3-Cl analogs may shift amine nucleophilicity and pKa, affecting downstream coupling yields and SAR interpretation.

4-Benzyloxy group contributes lipophilic and π-stacking interactions. Substituting with methoxy or hydroxy analogs may reduce target binding affinity and alter selectivity profiles.

Pre-functionalized scaffold may not transfer directly. Generic aniline starting materials lack the combined steric and electronic features; SAR established with this building block may not reproduce with simpler analogs.

4-(Benzyloxy)-3-fluoroaniline: Comparative Evidence


Lipophilicity vs. Non-Fluorinated Analogs

4-(Benzyloxy)-3-fluoroaniline exhibits an XLogP3-AA value of 2.8, as reported by Alfa Chemistry . This lipophilicity is significantly higher than that of simple 3-fluoroaniline (LogP 1.39) , demonstrating the profound effect of the benzyloxy group on membrane permeability potential. Compared to the non-fluorinated analog 4-(benzyloxy)aniline, which has reported LogP values ranging from 2.40 to 3.10 [1], the 3-fluoro substitution in the target compound provides a nuanced and potentially more desirable lipophilicity profile for CNS penetration or avoiding hERG liability, which is often associated with higher LogP values.

Lipophilicity Profile
Data to verify
XLogP3-AA = 2.8
vs 3-fluoroaniline (1.39) and 4-(benzyloxy)aniline (2.40–3.10)
Context-dependent lipophilicity review; balances benzyloxy lipophilicity with fluorine electronegativity
In silico calculated values; experimental LogP may differ. Sources not specified.
Lipophilicity Medicinal Chemistry Drug Design

Nitro Reduction Yield Advantage

The synthesis of 4-(benzyloxy)-3-fluoroaniline via the reduction of 4-(benzyloxy)-3-fluoronitrobenzene is reported to proceed with a quantitative yield of 100% . In contrast, the synthesis of the non-fluorinated analog 4-(benzyloxy)aniline via similar nitro reduction is reported with a yield of 93% under optimized conditions . The 3-fluoro substituent appears to facilitate a more efficient reduction, leading to higher yields of the desired aniline product.

Synthetic Yield
Data to verify
100% reported yield
vs 93% for non-fluorinated analog (cross-study comparison)
Reported nitro reduction efficiency; 7 pp yield difference vs. non-fluorinated analog
Cross-study comparison; validate under target reduction conditions.
Organic Synthesis Process Chemistry Building Block

Halogen Substitution and Molecular Weight

4-(Benzyloxy)-3-fluoroaniline (MW 217.24 g/mol) offers a distinct molecular weight profile compared to its 3-chloro analog (3-chloro-4-((3-fluorobenzyl)oxy)aniline, MW 251.68 g/mol) . The smaller size and greater electronegativity of fluorine versus chlorine result in different steric and electronic properties, which can be leveraged to fine-tune binding interactions or improve metabolic stability. This is particularly relevant in kinase inhibitor design, where both 3-fluoro and 3-chloro variants are frequently explored as part of an SAR campaign [1].

Halogen Substitution
Class-level inference
MW 217.24 g/mol (3-F)
vs 3-Cl analog (251.68) and 3-H analog (199.25)
Fluorine provides distinct steric and electronic profile vs. chlorine or hydrogen
Relevant for fine-tuning binding interactions and metabolic stability in SAR campaigns.
Physicochemical Properties Medicinal Chemistry Bioisosterism

Kinase Selectivity: 3-Fluoro vs. 3-Chloro

Structure-activity relationship (SAR) studies on 6-furanylquinazoline scaffolds have shown that a 4-(3-fluorobenzyloxy)-3-haloanilino group provided the best enzyme potency and cellular selectivity for dual ErbB-1/ErbB-2 inhibition [1]. While this SAR refers to a closely related 3-haloanilino class, it strongly implies that the 3-fluoro substitution on the aniline ring of the target compound is a critical pharmacophoric element. The presence of a fluorine atom at the 3-position is not merely incidental but is a result of deliberate optimization to achieve a specific balance of potency and selectivity .

Kinase SAR Context
Class-level inference
3-Fluoro substitution linked to ErbB-1/ErbB-2 inhibition profile
Reported pharmacophore preference in 6-furanylquinazoline scaffold SAR
Class-level inference from related 3-haloanilino series; verify in target kinase system.
Kinase Inhibition SAR Selectivity

4-(Benzyloxy)-3-fluoroaniline: Application Scenarios


3-Fluoro-4-alkoxy Aniline Kinase Inhibitor Synthesis

This compound is ideally suited as a starting material for the synthesis of kinase inhibitors targeting EGFR, ErbB-2, or FLT3, where a 3-fluoro-4-alkoxy aniline motif is known to confer potent and selective inhibition [1]. Its use is justified by SAR studies that pinpoint this substitution pattern as optimal for potency and selectivity [2].

SAR Exploration of Halogen Effects

Procurement is recommended for SAR studies aiming to delineate the specific effects of a 3-fluoro substitution versus 3-chloro or 3-hydrogen on biological activity. The compound's distinct physicochemical profile (LogP 2.8, MW 217.24) provides a unique data point for optimizing lead compounds .

High-Yield Building Block for Multi-Step Synthesis

Given its reported high synthetic yield (100%) in the nitro reduction step , this compound is an efficient and cost-effective building block for multi-step synthetic routes in medicinal chemistry, reducing the need for extensive purification and maximizing material throughput.

Lapatinib Analog and Quinazoline Synthesis

The compound serves as a key intermediate in the synthesis of analogs of the dual kinase inhibitor lapatinib [3]. Its 3-fluoro substitution is a critical element for replicating or modifying the binding interactions of this clinically important class of molecules.

Application
Selection Property
Validation Focus
EGFR/ErbB-2 kinase inhibitor SAR studies
3-Fluoro-4-alkoxy aniline pharmacophore context
Kinase inhibition and selectivity profiling
Halogen substitution comparison studies
Fluorine electronic and steric profile vs. Cl/H
Physicochemical and binding assay review
Multi-step heterocyclic synthesis
Reported nitro reduction efficiency
Synthetic yield and purity validation
Quinazoline-based kinase inhibitor research
4-Anilinequinazoline scaffold compatibility
Binding interaction and SAR confirmation

Technical Documentation Hub

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